
3-Methyl-6-(1,2,3,4-tetrahydroisochinolin-2-yl)-3,4-dihydropyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinone ring and the tetrahydroisoquinoline ring in separate steps, followed by a coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyrimidinone and tetrahydroisoquinoline rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrimidinone and tetrahydroisoquinoline rings could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Wirkmechanismus
3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one acts as a positive allosteric modulator of the dopamine D2 receptor. It enhances the binding of dopamine to the receptor, leading to increased dopaminergic neurotransmission. 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one also has antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one has been shown to increase dopamine release in the striatum and to enhance dopamine-mediated behaviors. It also has been shown to have antioxidant effects, reducing oxidative stress and inflammation in the brain. In cancer cells, 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one has been shown to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one is a relatively stable compound that can be easily synthesized in the laboratory. It has been shown to have low toxicity and to be well-tolerated in animal studies. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its effects.
Zukünftige Richtungen
Future research on 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one could focus on its potential use in treating other neurological disorders, such as Huntington's disease and addiction. It could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one involves the reaction of 3-methyluracil with 2-amino-1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with sodium hydroxide to yield 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
Anti-Ulkus- und Magenschutzwirkung
Imidazolderivate wie Omeprazol und Pantoprazol werden häufig als Protonenpumpenhemmer (PPIs) zur Behandlung von Magengeschwüren und gastroösophagealer Refluxkrankheit (GERD) eingesetzt. Diese Verbindungen reduzieren die Magensäureproduktion, fördern die Wundheilung und bieten Magenschutz.
Neben diesen sechs Anwendungen werden 1,3-Diazol-Derivate auch in verschiedenen anderen Bereichen erforscht, darunter antidiabetische, antiallergische und antipyretische Wirkungen. Ihre Vielseitigkeit und ihre vielfältigen pharmakologischen Eigenschaften machen sie zu wertvollen Zielen für die Arzneimittelforschung und -entwicklung. Denken Sie daran, dass laufende Forschungsarbeiten möglicherweise noch weitere Anwendungen für diese faszinierende Verbindung aufdecken! 🌟
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-10-15-13(8-14(16)18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZHJSHRMFFLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

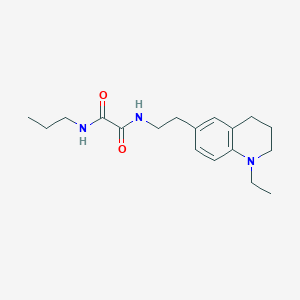
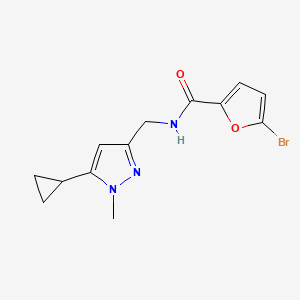
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)


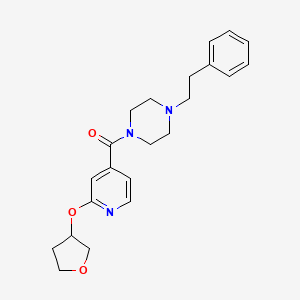
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
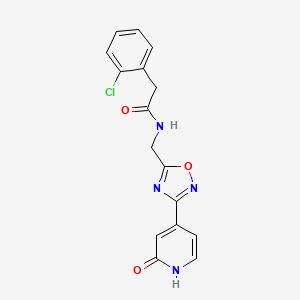
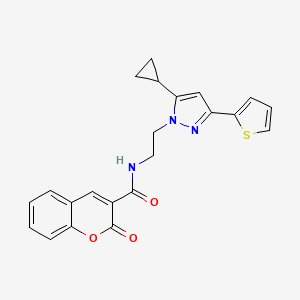
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)

![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)
![(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2396586.png)
